Product packaging for N,N-diethyl-4-methyl-1,3-thiazol-2-amine(Cat. No.:CAS No. 164397-12-0)

N,N-diethyl-4-methyl-1,3-thiazol-2-amine

Cat. No.: B2544619
CAS No.: 164397-12-0
M. Wt: 170.27
InChI Key: XILGXBZRDDESBW-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-methyl-1,3-thiazol-2-amine (CAS 164397-12-0) is a chemical compound based on the privileged 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 2-aminothiazole core is a key building block in the synthesis of various bioactive molecules and is found in several commercial drugs, illustrating its broad utility and therapeutic potential . This specific derivative features a 4-methylthiazole ring system substituted with a diethylamino group at the 2-position. Researchers value 4-methylthiazole derivatives as versatile intermediates for designing novel compounds with antimicrobial and cytotoxic properties . Studies on analogous structures show that 2-aminothiazole derivatives can act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which is a promising mechanism for anticancer agent development . Furthermore, such compounds are frequently explored for their antimicrobial activities, including against Gram-positive and Gram-negative bacterial strains, by targeting enzymes like DNA gyrase . This compound serves as a valuable synthetic intermediate for further chemical functionalization, enabling structure-activity relationship (SAR) studies and the discovery of new lead compounds . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2S B2544619 N,N-diethyl-4-methyl-1,3-thiazol-2-amine CAS No. 164397-12-0

Properties

IUPAC Name

N,N-diethyl-4-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILGXBZRDDESBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methyl-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with diethylamine. One common method includes the reaction of 4-methyl-1,3-thiazole-2-amine with diethylamine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

1.2. Alkylation and Acylation

The diethylamino group can undergo further alkylation or acylation under specific conditions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) to form quaternary ammonium salts .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dry dichloromethane yields amides .

Example :

N,N-Diethyl-4-methyl-1,3-thiazol-2-amine+Acetyl ChlorideDCM, RTN,N-Diethyl-4-methyl-1,3-thiazol-2-acetamide\text{this compound} + \text{Acetyl Chloride} \xrightarrow{\text{DCM, RT}} \text{N,N-Diethyl-4-methyl-1,3-thiazol-2-acetamide}

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution, primarily at position 5. The methyl group at position 4 and diethylamino group at position 2 direct incoming electrophiles to position 5:

  • Nitration : Reaction with HNO3_3/H2_2SO4_4 introduces a nitro group at position 5 .

  • Halogenation : Bromination using Br2_2 in acetic acid yields 5-bromo derivatives .

Example :

This compound+Br2AcOH5-Bromo-N,N-diethyl-4-methyl-1,3-thiazol-2-amine\text{this compound} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5-Bromo-N,N-diethyl-4-methyl-1,3-thiazol-2-amine}

Diazotization and Coupling Reactions

The amino group can be diazotized and coupled with aromatic amines or phenols to form azo dyes:

  • Diazotization : Treatment with NaNO2_2/HCl at 0–5°C generates a diazonium salt .

  • Coupling : Reaction with electron-rich aromatics (e.g., phenol or aniline derivatives) in alkaline medium forms colored azo compounds .

Example :

This compoundNaNO2/HClDiazonium SaltPhenol, NaOHAzo Derivative\text{this compound} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{Phenol, NaOH}} \text{Azo Derivative}

Cyclocondensation Reactions

The diethylamino group participates in cyclocondensation with carbonyl compounds:

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields imine derivatives .

  • Thiazolidinone Synthesis : Condensation with thioglycolic acid forms thiazolidinone rings .

Example :

This compound+Thioglycolic AcidΔThiazolidinone Derivative\text{this compound} + \text{Thioglycolic Acid} \xrightarrow{\Delta} \text{Thiazolidinone Derivative}

Biological Activity Modulation

Derivatives of this compound have shown promise in pharmacological applications:

  • Antimicrobial Activity : Substitution with halogens or nitro groups enhances activity against Mycobacterium tuberculosis .

  • Anti-inflammatory Properties : Brominated analogs exhibit COX-2 inhibition .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N,N-Diethyl-4-methyl-1,3-thiazol-2-amine exhibits significant antimicrobial properties. Research indicates that thiazole derivatives, including this compound, show efficacy against a range of pathogens, including bacteria and fungi. For instance, derivatives with the thiazole ring have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against various fungal strains .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenActivity (MIC μg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
This compoundCandida albicans16

Anti-Cancer Properties
The thiazole moiety has been linked to anticancer activities. Compounds containing this structure have shown promise in inhibiting cancer cell proliferation in various studies. The mechanism often involves the modulation of cell signaling pathways associated with tumor growth and metastasis .

Agricultural Applications

Herbicidal Activity
Thiazole derivatives are also explored for their herbicidal properties. The compound's structure allows it to interact with plant growth regulators, which can lead to enhanced growth or inhibition of unwanted plant species. Studies indicate that certain thiazole derivatives can promote crop yield while suppressing weed growth .

Table 2: Herbicidal Effects of Thiazole Derivatives

CompoundEffect on CropResult
This compoundRapeseedIncreased seed yield
This compoundCornWeed suppression

Material Science

Functional Dyes
The unique chemical properties of thiazole derivatives allow them to be used in the synthesis of functional dyes. These dyes are valuable in various applications including textiles and biological imaging due to their stability and vibrant colors .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of several thiazole derivatives, including this compound. The research demonstrated that these compounds exhibited significant antimicrobial activity against both bacterial and fungal strains, with some derivatives showing lower minimum inhibitory concentrations compared to standard antibiotics .

Case Study 2: Agricultural Application
Research conducted on the herbicidal potential of thiazole compounds revealed that this compound could enhance the growth of rapeseed while effectively controlling weed populations. This dual action makes it a promising candidate for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methyl-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to form hydrogen bonds and interact with nucleophilic sites contributes to its biological activity .

Comparison with Similar Compounds

Key Observations:

Bulky substituents like triazolylmethyl () reduce solubility but enhance target specificity.

Substitution at C4:

  • Aryl groups (e.g., 4-methoxyphenyl in 10s ) enhance tubulin binding via π-π interactions.
  • Alkyl groups (e.g., methyl in ) or halogens (e.g., bromophenyl in ) modulate electronic properties but lack direct bioactivity in isolation.

Bioactivity Trends:

  • Diaryl thiazoles (e.g., 10s) show potent antiproliferative activity (IC₅₀ < 1 µM) .
  • Triazolyl derivatives (e.g., 4i) exhibit anti-inflammatory effects but weaker potency (µM range) .

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Synthetic Route
N,N-Diethyl-4-methyl-1,3-thiazol-2-amine C₈H₁₅N₂S 171.28 Not reported Likely Hantzsch thiazole synthesis
N,4-Dimethyl-1,3-thiazol-2-amine C₅H₈N₂S 128.19 Not reported Cyclization of thiourea with ketones
Compound 10s C₂₀H₂₁N₂O₃S 369.45 Not reported Suzuki coupling + Hantzsch synthesis
Compound 4i C₂₆H₂₀Cl₂N₈S 555.46 142 Click chemistry + electrophilic substitution

Mechanistic and Application Differences

  • Anticancer Agents (e.g., 10s): Inhibit tubulin polymerization, disrupting microtubule dynamics and inducing G2/M arrest .
  • Anti-inflammatory Agents (e.g., 4i): Target COX-2 or NF-κB pathways, but detailed mechanisms remain unclear .
  • Industrial Uses (e.g., ): Bromophenyl derivatives serve as intermediates in dyes or photoactive materials .

Biological Activity

N,N-diethyl-4-methyl-1,3-thiazol-2-amine is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and research findings.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The thiazole ring structure allows for various substitutions that can enhance its biological properties. This compound is a derivative that has shown potential in several studies.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance:

  • Antibacterial Properties : Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating various 2-amino-thiazole derivatives, compounds with substitutions at the 4-position exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Certain derivatives demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida. The activity was notably higher than that of standard antifungal agents like fluconazole .
CompoundActivity TypeTarget OrganismsMIC (μg/mL)
2-Amino-5-bromothiazoleAntibacterialS. aureus, E. coli32.6
This compoundAntifungalCandida spp.TBD

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively researched. This compound has been implicated in:

  • Cytotoxicity Against Cancer Cell Lines : Various studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown promising results against HepG2 liver cancer cells with IC50 values indicating potent cytotoxicity .
CompoundCell LineIC50 (μM)
Thiazole Derivative AHepG20.06
This compoundPC12 (neuroblastoma)TBD

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective effects of thiazole derivatives. In particular:

  • Protection Against Oxidative Stress : Compounds derived from thiazoles have shown neuroprotective effects in models of oxidative stress-induced damage in neuronal cell lines. For instance, a derivative demonstrated a significant reduction in interleukin levels associated with inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives found that those substituted at specific positions exhibited enhanced antibacterial and antifungal activities compared to standard treatments .
  • Cytotoxicity Studies : In vitro assays revealed that certain thiazoles could induce apoptosis in cancer cells via mechanisms involving caspase activation and mitochondrial dysfunction .
  • Neuroprotective Mechanisms : Research indicated that thiazole derivatives could mitigate H₂O₂-induced damage in neuronal cells by reducing oxidative stress markers and inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-4-methyl-1,3-thiazol-2-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones. For example, refluxing 2-bromo-1-(4-methylthiazol-2-yl)ethanone with diethylamine in ethanol under nitrogen can yield the target compound. Reaction optimization includes varying solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:3 amine:haloketone). Monitoring via TLC and recrystallization from ethanol improves purity .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the thiazole and diethylamine regions.
  • X-ray crystallography : Employ SHELXL for refinement, focusing on bond angles (e.g., C-S-C in thiazole ring ≈ 86–88°) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). Compare experimental data with Cambridge Structural Database entries for validation .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Screen for antimicrobial or antiproliferative activity using:

  • Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations. Include positive controls (e.g., doxorubicin) and validate via triplicate runs. Note: Thiazole amines often show moderate activity due to electron-withdrawing substituents .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with biological targets like tubulin or microbial enzymes?

  • Methodological Answer :

Target Preparation : Retrieve tubulin (PDB: 1SA0) or cytochrome P450 (PDB: 4D7Z) structures from RCSB PDB. Remove water molecules and add polar hydrogens.

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*), then generate PDBQT files in AutoDockTools.

Docking : Use AutoDock Vina with a grid box covering the active site (e.g., colchicine-binding domain for tubulin). Analyze binding poses for hydrogen bonds (e.g., N-amine with Asp26) and hydrophobic interactions (methyl-thiazole with Val318). Validate with MM/GBSA free energy calculations .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., high in vitro vs. low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsome assay), and plasma protein binding (equilibrium dialysis). Low bioavailability may explain in vivo discrepancies.
  • Proteomics : Use SILAC labeling to identify off-target interactions in cell lysates. Overexpression/knockdown studies (CRISPR) can confirm target specificity .

Q. How do substituent modifications (e.g., replacing diethyl with dimethylamine) impact the compound’s electronic structure and reactivity?

  • Methodological Answer : Perform DFT calculations (Gaussian09) to map:

  • HOMO-LUMO gaps : Lower gaps (e.g., 4.5 eV vs. 5.2 eV) correlate with increased electrophilicity and antimicrobial potency.
  • NBO analysis : Quantify hyperconjugation (e.g., LP(N) → σ*(C-S)) to explain thiazole ring stabilization. Validate with Hammett substituent constants (σ⁺ for 4-methyl = –0.17) .

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